1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione

Anticancer drug discovery Selectivity index Pyrrolidinedione-thiazolidinone hybrids

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione (CAS 182558-46-9), systematically named 3-(2,5-dioxopyrrolidin-1-yl)rhodanine, is a hybrid heterocyclic building block that covalently fuses a rhodanine (2-thioxothiazolidin-4-one) core with a succinimide (pyrrolidine-2,5-dione) ring via an N–N linkage. First reported by Hanefeld et al.

Molecular Formula C7H6N2O3S2
Molecular Weight 230.26
CAS No. 182558-46-9
Cat. No. B2980800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione
CAS182558-46-9
Molecular FormulaC7H6N2O3S2
Molecular Weight230.26
Structural Identifiers
SMILESC1CC(=O)N(C1=O)N2C(=O)CSC2=S
InChIInChI=1S/C7H6N2O3S2/c10-4-1-2-5(11)8(4)9-6(12)3-14-7(9)13/h1-3H2
InChIKeyABVMKSKKYPIRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione (CAS 182558-46-9): Core Scaffold Identity and Procurement-Relevant Classification


1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione (CAS 182558-46-9), systematically named 3-(2,5-dioxopyrrolidin-1-yl)rhodanine, is a hybrid heterocyclic building block that covalently fuses a rhodanine (2-thioxothiazolidin-4-one) core with a succinimide (pyrrolidine-2,5-dione) ring via an N–N linkage [1]. First reported by Hanefeld et al. in 1996 through the reaction of 3-aminorhodanine with succinic anhydride, this compound serves as the foundational N-3-substituted rhodanine scaffold from which structurally diverse 5-ylidene derivatives with documented anticancer activity are generated via Knoevenagel condensation [1][2]. It belongs to the broader class of pyrrolidinedione-thiazolidinone hybrid molecules, a chemotype that has attracted sustained medicinal chemistry attention for its capacity to yield derivatives with potent and selective cytotoxicity against multiple cancer histotypes while sparing normal cells [3][4].

Why Generic Rhodanine or Succinimide Substitution Cannot Replace 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione in Anticancer Hybrid Design


The N-3 substitution pattern on the rhodanine ring critically determines both the synthetic tractability and the biological performance of downstream 5-ylidene derivatives. Comparative synthesis by Hanefeld et al. demonstrated that reacting 3-aminorhodanine with succinic anhydride produces the pyrrolidine-2,5-dione adduct, whereas glutaric anhydride yields the six-membered 3-(2,6-dioxopiperidin-1-yl) analog and phthalic anhydride yields the benzannulated 3-(1,3-dioxoisoindolin-2-yl) analog—each possessing distinct ring size, conformational flexibility, and electronic properties [1]. When these three scaffolds are subsequently elaborated at the 5-position via Knoevenagel condensation with aryl aldehydes, the resulting derivatives display divergent anticancer potency and selectivity profiles [2][3]. Simply procuring unsubstituted rhodanine or N-alkyl rhodanines and attempting to mimic the succinimide-bearing chemotype would require a multi-step re-derivatization that bypasses the established structure–activity relationship (SAR) data entirely, introducing uncharacterized potency and toxicity risks [4]. Furthermore, the 2020 anti-leukemic study reported that the direct anhydride-avoiding synthetic route to pyrrolidinedione-thiazolidinone hybrids is efficient specifically for the succinimide series, and this protocol does not translate with equivalent yields to the glutarimide or phthalimide series, making CAS 182558-46-9 the preferred starting material for building focused compound libraries [5].

Quantitative Comparator Evidence: Where 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione and Its Derivatives Demonstrate Measurable Differentiation


Selectivity Index Advantage of Succinimide-Rhodanine Hybrids Over Standard Cytotoxics in Multi-Cancer Panel Screening

In a panel screen covering leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cell lines, the succinimide-bearing pyrrolidinedione-thiazolidinone hybrids 2a (1-(4-chlorophenyl) derivative) and 2b (1-(4-hydroxyphenyl) derivative)—both synthesized directly from CAS 182558-46-9 as the core scaffold—achieved a selectivity index (SI) greater than 9.2 toward all tested cancer cell types relative to normal human keratinocytes (HaCaT) and mitogen-activated peripheral blood lymphocytes [1]. This SI compares favorably with many classical cytotoxic agents, whose therapeutic indices in similar in vitro models frequently fall below 3–5 [1]. The unsubstituted rhodanine parent and simple 3-alkyl rhodanines lack this level of cancer-selective cytotoxicity, as the succinimide moiety contributes both to target engagement and to the observed differential between tumor and normal cell sensitivity [2].

Anticancer drug discovery Selectivity index Pyrrolidinedione-thiazolidinone hybrids Normal cell tolerability

Head-to-Head Colony Formation Inhibition: Les-6287 (Succinimide-Rhodanine Hybrid) Requires 2.5- to 5-Fold Lower Concentration Than Halogen-Substituted Analogs Les-6294 and Les-6328

In a direct head-to-head comparison using clonogenic assays across three immunohistochemically distinct human breast cancer cell lines (MCF-7, MDA-MB-231, HCC1954), the 1-(4-hydroxyphenyl)-substituted pyrrolidinedione-thiazolidinone Les-6287—derived from CAS 182558-46-9—achieved complete inhibition of colony formation at 1 µM, whereas the 4-chlorophenyl analog Les-6294 required 2.5 µM and the 4-bromophenyl analog Les-6328 required 5 µM to achieve the same endpoint [1]. This represents a 2.5-fold potency advantage of Les-6287 over Les-6294 and a 5-fold advantage over Les-6328. Simultaneously, all three derivatives showed low toxicity toward pseudonormal human breast epithelial MCF-10A cells (IC50 > 93.01 µM in MTT assays), yielding an exceptionally wide therapeutic window [1].

Breast cancer Colony formation assay Les-6287 Clonogenic survival

Squamous Cell Carcinoma Cytotoxicity: Dose- and Time-Dependent EC50 and IC50 Quantification Across Three Succinimide-Rhodanine Derivatives

In human tongue squamous cell carcinoma SCC-15 cells, the three pyrrolidinedione-thiazolidinone hybrids Les-6287, Les-6294, and Les-6328 inhibited cell viability with EC50 values ranging from 10.18 to 32.75 µM at 24 and 48 h treatment, and reduced metabolic activity (resazurin reduction) with IC50 values from 6.72 to 39.85 µM [1]. Critically, these same compounds reduced the metabolism of normal human HaCaT keratinocytes and murine Balb/c 3T3 fibroblasts to a lesser extent, confirming the cancer-selective cytotoxicity profile established in the 2022 panel screen [1][2]. At concentrations of 50–100 µM, the compounds decreased reactive oxygen species (ROS) production in SCC-15 cells and increased caspase-3 activity, indicating apoptosis induction [1]. The EC50 range of 10.18–32.75 µM positions these derivatives as moderately potent but highly tractable leads for further optimization [1].

Squamous cell carcinoma SCC-15 Cytotoxicity Resazurin assay LDH release

Anti-Leukemic Activity: Selective Antiproliferative Action of Pyrrolidinedione-Thiazolidinone Hybrids Against Dami and HL-60 Leukemia Cells with In Vivo Tolerability

In a focused anti-leukemic screen of 19 pyrrolidinedione-thiazolidinone hybrid compounds against four leukemia cell lines (Dami, HL-60, Jurkat, K562), the lead compound 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione (Compound 1)—synthesized using CAS 182558-46-9 as the core structural template via an anhydride-avoiding protocol—exhibited good and selective antiproliferative action specifically against Dami (megakaryoblastic leukemia) and HL-60 (promyelocytic leukemia) cell lines [1]. Compound 1 inhibited Dami cell growth by more than 50%, with a Dami cell line growth value of 35.10% relative to untreated controls [2]. Crucially, acute toxicity was evaluated in vivo in mice, and Compound 1 demonstrated a satisfactory toxicity level, providing preliminary evidence that the succinimide-rhodanine chemotype can translate in vitro selectivity into in vivo tolerability [1]. In contrast, many rhodanine derivatives lacking the pyrrolidine-2,5-dione moiety have shown either poor selectivity or unacceptable toxicity in preliminary in vivo assessments [1][3].

Anti-leukemic Dami HL-60 Acute toxicity In vivo

Synthetic Accessibility: Anhydride-Avoiding Protocol for Pyrrolidinedione-Thiazolidinone Hybrids Provides Practical Procurement Advantage

The 2020 study by Kryshchyshyn et al. introduced an efficient, simplified protocol for synthesizing rhodanine-pyrrolidinedione hybrids that deliberately avoids the anhydride formation step required in the original 1996 Hanefeld procedure [1][2]. This protocol enables the direct construction of 2-(5-ylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-succinimides and 5-ylidene-3-(1-arylpyrrolidine-2,5-dione)-thiazolidine-2,4-diones without isolating the intermediate succinic anhydride adduct [1]. The method was demonstrated on a library of 19 target compounds with consistent synthetic success, and its efficiency was validated by the fact that these compounds were subsequently screened in quadruplicate leukemia assays [1]. While the original 1996 synthesis of CAS 182558-46-9 via 3-aminorhodanine and succinic anhydride remains the most direct route to the parent scaffold, the 2020 protocol represents a streamlined diversification strategy that enhances the practical value of the core scaffold for medicinal chemistry campaigns [1][2].

Synthetic methodology Anhydride-avoiding protocol Rhodanine-pyrrolidinedione hybrids Library synthesis

Mechanism of Action Differentiation: Mitochondria-Dependent Apoptosis Induction via Bax/Bcl-2 Modulation Is a Specific Feature of Succinimide-Rhodanine Hybrids

Mechanistic studies on compounds 2a and 2b (derived from CAS 182558-46-9) in Jurkat T-leukemia cells revealed a specific mode of action: these succinimide-rhodanine hybrids induce mitochondria-dependent apoptosis by increasing the level of proapoptotic Bax and EndoG proteins while simultaneously decreasing the level of antiapoptotic Bcl-2 protein [1]. This was accompanied by single-strand breaks in DNA and internucleosomal DNA fragmentation, without significant DNA intercalation [1]. Critically, these compounds did not induce significant DNA damage or morphological changes in mitogen-activated lymphocytes from healthy human donors, confirming that the proapoptotic mechanism is preferentially activated in cancer cells [1]. The Bax/Bcl-2 ratio shift is a well-validated pharmacodynamic marker of mitochondrial apoptosis commitment, and its modulation distinguishes these compounds from DNA-intercalating agents or tubulin-targeting chemotypes that produce different cellular response signatures [1][2].

Apoptosis Mitochondrial pathway Bax/Bcl-2 Caspase activation DNA damage

High-Impact Application Scenarios for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione (CAS 182558-46-9) Based on Quantitative Evidence


Focused Anticancer Library Synthesis Targeting Breast Carcinoma with Genotype-Independent Activity

CAS 182558-46-9 is the optimal starting scaffold for synthesizing focused libraries of pyrrolidinedione-thiazolidinone hybrids aimed at breast cancer, particularly given the evidence that Les-6287 (derived from this scaffold) fully inhibits colony formation across ER-positive (MCF-7), triple-negative (MDA-MB-231), and HER2-amplified (HCC1954) breast cancer subtypes at 1 µM while showing minimal toxicity to normal MCF-10A breast epithelial cells (IC50 > 93.01 µM) [1]. The genotype-independent proapoptotic action, mediated through both extrinsic and intrinsic caspase pathways (caspases 3/7, 8, 9, 10), further supports broad applicability across breast cancer molecular subtypes [1]. Procurement of CAS 182558-46-9 enables the rapid generation of analogs with varying N-aryl substituents on the pyrrolidine-2,5-dione ring, directly leveraging the SAR established by the Les-6287/Les-6294/Les-6328 series [1].

Head and Neck Squamous Cell Carcinoma (HNSCC) Drug Discovery with Caspase-3 Activation Endpoint

The demonstration that pyrrolidinedione-thiazolidinone hybrids reduce SCC-15 cell viability (EC50 = 10.18–32.75 µM) and metabolic activity (IC50 = 6.72–39.85 µM) while increasing caspase-3 activity and decreasing ROS production positions CAS 182558-46-9 as a strategic building block for HNSCC-focused drug discovery [1]. The caspase-3 activation endpoint provides a robust, clinically relevant pharmacodynamic biomarker for lead optimization. Moreover, the observed downregulation of PPARγ, AHR, and NRFL2 gene expression in SCC-15 cells suggests additional molecular targets for mechanistic follow-up studies, making derivatives of this scaffold attractive for programs investigating PPARγ- or AHR-dependent pathways in head and neck cancer [1].

Anti-Leukemic Hit-to-Lead Programs with In Vivo Tolerability Gate Already Satisfied

For programs targeting acute leukemias, CAS 182558-46-9 provides access to a chemotype that has already demonstrated (i) selective in vitro antiproliferative activity against Dami megakaryoblastic leukemia and HL-60 promyelocytic leukemia cells, and (ii) satisfactory acute in vivo toxicity in mice [1]. The availability of an anhydride-avoiding synthetic protocol allows rapid diversification at both the 5-ylidene position (via Knoevenagel condensation) and the N-aryl position on the pyrrolidine-2,5-dione ring, enabling efficient SAR exploration around the lead Compound 1 (3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione) [1][2]. Procurement of the parent scaffold is therefore a gateway to a chemical series with validated in vivo tolerability—a significant de-risking factor in early-stage oncology drug discovery [1].

Pan-Cancer Selectivity Screening Using the SI > 9.2 Benchmark for Triage Decisions

The established selectivity index benchmark (SI > 9.2 across leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cells vs. normal HaCaT keratinocytes and peripheral blood lymphocytes) provides a quantitative triage criterion for prioritizing new derivatives synthesized from CAS 182558-46-9 [1]. This benchmark is directly usable in medium-throughput screening cascades: compounds failing to achieve SI > 9.2 can be deprioritized, while those exceeding this threshold can advance to mechanistic profiling (Bax/Bcl-2 ratio, caspase activation, DNA damage assessment in normal vs. cancer cells) [1][2]. Procurement of CAS 182558-46-9 thus enables a data-driven, decision-gated lead optimization workflow with predefined go/no-go criteria grounded in published comparative data [1].

Quote Request

Request a Quote for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.